molecular formula C15H22BClO2 B13473259 2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1395084-17-9

2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13473259
CAS No.: 1395084-17-9
M. Wt: 280.6 g/mol
InChI Key: DUAWTJLRNUXKMU-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a chlorinated phenyl group and an isopropyl substituent, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes, where the compound serves as a catalyst or intermediate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborolane ring and is less sterically hindered.

    Pinacolborane: Contains a boron atom bonded to two pinacol groups, making it more reactive.

    4-Chlorophenylboronic acid: Similar structure but without the isopropyl and dioxaborolane groups.

Uniqueness

2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorinated phenyl group, an isopropyl substituent, and a dioxaborolane ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

CAS No.

1395084-17-9

Molecular Formula

C15H22BClO2

Molecular Weight

280.6 g/mol

IUPAC Name

2-(4-chloro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

DUAWTJLRNUXKMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(C)C

Origin of Product

United States

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